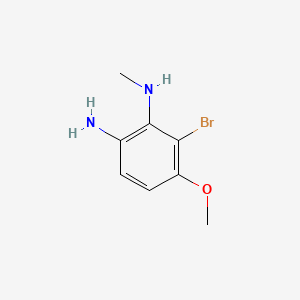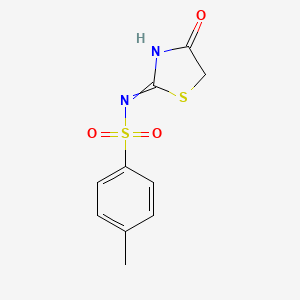
Methyl 3-(chlorosulfonyl)-4-cyclopropyl-5-fluorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(chlorosulfonyl)-4-cyclopropyl-5-fluorobenzoate is an organic compound that features a complex structure with multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(chlorosulfonyl)-4-cyclopropyl-5-fluorobenzoate typically involves the chlorosulfonylation of a precursor benzoate compound. The reaction is carried out using chlorosulfonic acid as the chlorosulfonylating agent. The process involves the following steps:
Starting Material: The precursor benzoate compound is selected based on the desired substitution pattern.
Chlorosulfonylation: The precursor is treated with chlorosulfonic acid under controlled conditions to introduce the chlorosulfonyl group.
Cyclopropyl and Fluoro Substitution: The cyclopropyl and fluoro groups are introduced through subsequent reactions, often involving specific reagents and catalysts to achieve the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorosulfonylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and precise control of reaction conditions is crucial to maintain product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(chlorosulfonyl)-4-cyclopropyl-5-fluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines or alcohols to form sulfonamides or sulfonates.
Reduction Reactions: The compound can be reduced to remove the chlorosulfonyl group, yielding different derivatives.
Oxidation Reactions: Oxidative conditions can modify the functional groups, leading to the formation of new compounds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.
Reducing Agents: Agents like tin(II) chloride are used for reduction reactions.
Oxidizing Agents: Reagents such as hydrogen peroxide or potassium permanganate are employed for oxidation reactions.
Major Products Formed
Sulfonamides: Formed through substitution with amines.
Sulfonates: Result from substitution with alcohols.
Reduced Derivatives: Obtained through reduction of the chlorosulfonyl group.
Aplicaciones Científicas De Investigación
Methyl 3-(chlorosulfonyl)-4-cyclopropyl-5-fluorobenzoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug development.
Material Science: Utilized in the preparation of advanced materials with specific properties.
Biological Studies: Explored for its interactions with biological molecules and potential therapeutic effects.
Mecanismo De Acción
The mechanism of action of Methyl 3-(chlorosulfonyl)-4-cyclopropyl-5-fluorobenzoate involves its interaction with specific molecular targets. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The cyclopropyl and fluoro groups may contribute to the compound’s stability and specificity in binding to its targets.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate: Similar in structure but with a thiophene ring instead of a benzoate.
6-Chlorosulfonylbenzoxazolin-2-one: Contains a chlorosulfonyl group and a benzoxazolinone ring.
Uniqueness
Methyl 3-(chlorosulfonyl)-4-cyclopropyl-5-fluorobenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the chlorosulfonyl, cyclopropyl, and fluoro groups makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C11H10ClFO4S |
|---|---|
Peso molecular |
292.71 g/mol |
Nombre IUPAC |
methyl 3-chlorosulfonyl-4-cyclopropyl-5-fluorobenzoate |
InChI |
InChI=1S/C11H10ClFO4S/c1-17-11(14)7-4-8(13)10(6-2-3-6)9(5-7)18(12,15)16/h4-6H,2-3H2,1H3 |
Clave InChI |
KFBMNYREGVCKNK-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=C(C(=C1)S(=O)(=O)Cl)C2CC2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[Ethyl(oxan-4-yl)amino]-2-methyl-5-[4-(morpholin-4-ylmethyl)phenyl]benzoic acid](/img/structure/B13942447.png)


![1-Bromopyrrolo[1,2-d][1,2,4]triazin-4(3H)-one](/img/structure/B13942464.png)




![3-(4-(6-(tetrahydro-2H-pyran-4-ylamino)imidazo[1,2-b]pyridazin-3-yl)phenyl)propanoic acid](/img/structure/B13942501.png)



![2,6-Diazaspiro[3.4]octane, 6-(2-methylpropyl)-](/img/structure/B13942526.png)
